N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
Description
N1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique heterocyclic architecture. Its structure integrates a pyrazole ring (1H-pyrazol-1-yl) and a thiophene moiety (thiophen-3-yl) on the N1 side chain, while the N2 position features a 4-fluorobenzyl group. This compound’s design likely aims to optimize receptor binding or metabolic stability, given the electron-withdrawing fluorine atom and the aromatic/heteroaromatic substituents.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-15-4-2-13(3-5-15)10-20-17(24)18(25)21-11-16(14-6-9-26-12-14)23-8-1-7-22-23/h1-9,12,16H,10-11H2,(H,20,24)(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGJNLLFICBCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the thiophene group: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the pyrazole.
Attachment of the fluorobenzyl group: This can be done through a nucleophilic substitution reaction.
Formation of the oxalamide linkage: This step involves the reaction of an oxalyl chloride with the amine groups on the pyrazole and fluorobenzyl intermediates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the pyrazole ring or the oxalamide linkage.
Substitution: The fluorobenzyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for nucleophilic aromatic substitution often involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
“N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide” could have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Related Oxalamide Compounds
Flavor-Enhancing Oxalamides
- S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide): Structural Differences: S336 substitutes N1 with a 2,4-dimethoxybenzyl group and N2 with a pyridin-2-yl ethyl chain, contrasting with the target compound’s pyrazole-thiophene-ethyl and 4-fluorobenzyl groups. Activity: S336 is a potent umami flavor agonist (FEMA 4233) used to replace monosodium glutamate (MSG) in foods. Its efficacy stems from high affinity for the TAS1R1/TAS1R3 receptor . Metabolism: Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic stability similar to other oxalamides . Regulatory Status: Approved globally for use in sauces, snacks, and frozen foods .
- N1-(2-Methoxy-4-Methylbenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (No. 1770): Structural Differences: Features a 2-methoxy-4-methylbenzyl group instead of the pyrazole-thiophene system.
Antimicrobial Oxalamides (GMC Series)
- GMC-4 (N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-Fluorophenyl)oxalamide) :
Heterocyclic Analogues
- Synthesized from 1H-pyrazol-3-amine and thiophene-2-carbaldehyde . Relevance: Highlights the role of pyrazole-thiophene motifs in flavor or bioactive compounds, though backbone differences alter pharmacokinetics.
Metabolic Stability
- Oxalamides like S336 and No. 1768 undergo rapid hepatic metabolism without amide bond cleavage, indicating that the core oxalamide structure resists hydrolysis. This property may extend to the target compound, enhancing its functional longevity .
Toxicological Considerations
- NOEL and Safety Margins: Structurally related oxalamides (e.g., No. 1770) have high NOELs (100 mg/kg bw/day) and extreme safety margins (500 million-fold), suggesting low toxicity risks for the target compound if metabolic pathways are analogous .
- Regulatory Gaps: While S336 and No. 1770 are approved, the target compound’s safety data are absent in the provided evidence, necessitating further studies .
Biological Activity
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C19H20N4O3S
Molecular Weight : 384.5 g/mol
IUPAC Name : this compound
The compound features a pyrazole ring, a thiophene moiety, and an oxalamide functional group, which are critical in modulating various biological pathways.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a suitable diketone.
- Formation of the Thiophene Ring : Achieved via methods such as the Gewald reaction or Paal-Knorr synthesis.
- Linking the Rings : The ethyl chain is introduced through an alkylation reaction.
- Formation of the Oxalamide Group : The final step involves reacting the intermediate with oxalyl chloride.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures demonstrated promising anti-cancer effects against various tumor cell lines, suggesting potential for further development in oncology therapies .
Anti-inflammatory Effects
Compounds containing pyrazole and thiophene moieties have been evaluated for their anti-inflammatory properties. Research indicates that these compounds can significantly inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro, demonstrating their potential as anti-inflammatory agents .
Antimicrobial Properties
The biological activity of this compound also extends to antimicrobial effects. Pyrazole derivatives have been tested against various bacterial strains, showing significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. Some studies report that derivatives exhibit comparable efficacy to standard antibiotics .
Case Studies and Research Findings
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature, solvent choice, and catalyst use. For example, the pyrazole and thiophene moieties are typically introduced via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., dry tetrahydrofuran) to prevent hydrolysis . Stepwise purification using column chromatography and monitoring via Thin Layer Chromatography (TLC) ensures intermediate purity. Final yield improvement often hinges on optimizing stoichiometry and reaction time for amide bond formation between the oxalamide core and substituents .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying the connectivity of the pyrazole, thiophene, and fluorobenzyl groups. H and C NMR can resolve proton environments near electronegative atoms (e.g., fluorine) and confirm stereochemistry . Infrared Spectroscopy (IR) identifies key functional groups (e.g., amide C=O stretch at ~1650 cm), while Mass Spectrometry (MS) validates molecular weight and fragmentation patterns . High-Resolution Mass Spectrometry (HRMS) is recommended for precise mass confirmation.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer : SAR studies should systematically vary substituents (e.g., replacing 4-fluorobenzyl with chlorobenzyl or methoxybenzyl) while retaining the oxalamide core. In vitro assays (e.g., enzyme inhibition or cell viability tests) can quantify activity changes. For instance, substituting the thiophene ring with a phenyl group may alter lipophilicity and target binding, as seen in analogs with modified pharmacokinetic profiles . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to hypothesized targets like kinase enzymes, guiding rational design .
Q. How should researchers address contradictory data regarding the compound’s pharmacological efficacy across different assays?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., cell line variability or concentration thresholds). To resolve this:
- Perform dose-response curves across multiple models (e.g., cancer vs. normal cell lines) to identify selectivity .
- Validate target engagement using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure direct binding .
- Compare pharmacokinetic parameters (e.g., metabolic stability in liver microsomes) to rule out bioavailability issues .
- Cross-reference with structurally similar compounds (e.g., piperazine or pyrrolidine analogs) to isolate substituent-specific effects .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomic/Proteomic Profiling : RNA-seq or LC-MS/MS can identify differentially expressed genes/proteins post-treatment .
- Kinase Profiling Panels : Screen against a panel of 100+ kinases to pinpoint potential targets, leveraging the compound’s heterocyclic motifs known to interact with ATP-binding pockets .
- CRISPR-Cas9 Knockout Models : Generate gene knockouts for hypothesized targets (e.g., MAPK or PI3K pathways) to assess loss of compound efficacy .
- Metabolomic Studies : Track metabolic flux changes (e.g., via C-glucose tracing) to uncover downstream effects on pathways like glycolysis or apoptosis .
Q. How can computational chemistry aid in predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Tools like SwissADME or pkCSM can predict:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration. The fluorobenzyl group may enhance lipid solubility compared to hydrophilic analogs .
- Metabolic Stability : Cytochrome P450 (CYP) metabolism predictions identify vulnerable sites (e.g., oxidation of the pyrazole ring) .
- Toxicity : ProTox-II can flag potential hepatotoxicity risks based on structural alerts (e.g., thiophene-related idiosyncratic reactions) .
Molecular Dynamics (MD) simulations (e.g., GROMACS) further model binding stability in physiological conditions .
Data Contradiction Analysis Example
Issue : Discrepancies in IC values between enzyme inhibition and cell-based assays.
Resolution :
- Assay Conditions : Ensure consistent pH, temperature, and co-factor (e.g., ATP/Mg) concentrations.
- Membrane Permeability : Use Caco-2 cell models to assess if poor cellular uptake explains higher IC in cell assays .
- Off-Target Effects : Employ selectivity panels to rule out interference from unrelated targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
